[3-(difluoromethyl)phenyl]methanesulfonyl chloride
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Overview
Description
[3-(Difluoromethyl)phenyl]methanesulfonyl chloride is a chemical compound with the molecular formula C8H7ClF2O2S and a molecular weight of 240.65 g/mol . This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
The synthesis of [3-(difluoromethyl)phenyl]methanesulfonyl chloride involves several steps. One common method includes the reaction of 3-(difluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions and degradation of the product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
[3-(Difluoromethyl)phenyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can participate in such reactions under appropriate conditions.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[3-(Difluoromethyl)phenyl]methanesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of [3-(difluoromethyl)phenyl]methanesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it useful in modifying biomolecules and synthesizing complex organic compounds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
Similar compounds to [3-(difluoromethyl)phenyl]methanesulfonyl chloride include other sulfonyl chlorides and difluoromethylated compounds. Some examples are:
Methanesulfonyl chloride: Lacks the difluoromethyl group, making it less reactive in certain applications.
Trifluoromethanesulfonyl chloride: Contains an additional fluorine atom, which can alter its reactivity and applications.
[3-(Trifluoromethyl)phenyl]methanesulfonyl chloride: Similar structure but with a trifluoromethyl group, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific reactivity due to the presence of the difluoromethyl group, which can influence its behavior in chemical reactions and its applications in various fields.
Properties
CAS No. |
1552206-72-0 |
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Molecular Formula |
C8H7ClF2O2S |
Molecular Weight |
240.66 g/mol |
IUPAC Name |
[3-(difluoromethyl)phenyl]methanesulfonyl chloride |
InChI |
InChI=1S/C8H7ClF2O2S/c9-14(12,13)5-6-2-1-3-7(4-6)8(10)11/h1-4,8H,5H2 |
InChI Key |
HFIWLAASSZMDIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)F)CS(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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